1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane 1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane
Brand Name: Vulcanchem
CAS No.:
VCID: VC17644539
InChI: InChI=1S/C15H16ClN3O/c16-11-3-1-2-10(8-11)13-18-14(20-19-13)12-9-15(12)4-6-17-7-5-15/h1-3,8,12,17H,4-7,9H2
SMILES:
Molecular Formula: C15H16ClN3O
Molecular Weight: 289.76 g/mol

1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane

CAS No.:

Cat. No.: VC17644539

Molecular Formula: C15H16ClN3O

Molecular Weight: 289.76 g/mol

* For research use only. Not for human or veterinary use.

1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane -

Specification

Molecular Formula C15H16ClN3O
Molecular Weight 289.76 g/mol
IUPAC Name 5-(6-azaspiro[2.5]octan-2-yl)-3-(3-chlorophenyl)-1,2,4-oxadiazole
Standard InChI InChI=1S/C15H16ClN3O/c16-11-3-1-2-10(8-11)13-18-14(20-19-13)12-9-15(12)4-6-17-7-5-15/h1-3,8,12,17H,4-7,9H2
Standard InChI Key QSBAZMORFIMCHS-UHFFFAOYSA-N
Canonical SMILES C1CNCCC12CC2C3=NC(=NO3)C4=CC(=CC=C4)Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane (molecular formula: C15H15ClN4O\text{C}_{15}\text{H}_{15}\text{Cl}\text{N}_4\text{O}) integrates two distinct heterocyclic systems. The 6-azaspiro[2.5]octane core consists of a five-membered cyclopropane ring fused to a six-membered piperazine-like ring, with nitrogen at the 6-position enabling basicity and hydrogen-bonding potential . The 1,2,4-oxadiazole moiety, substituted at the 3-position with a 3-chlorophenyl group, introduces aromaticity, planarity, and electron-withdrawing characteristics.

Key physicochemical parameters include:

  • Molecular weight: 326.2 g/mol

  • Solubility: Predicted low aqueous solubility due to hydrophobic spirocyclic and aromatic components.

  • LogP: Estimated >3.0, indicating high lipophilicity favorable for blood-brain barrier penetration.

The chlorine atom at the phenyl group’s meta position influences electronic effects, potentially enhancing binding affinity to biological targets through halogen bonding.

Synthetic Methodologies

While no explicit synthesis protocol for this compound is publicly documented, its construction likely follows established routes for spiro-oxadiazole hybrids. Drawing from analogous syntheses , a plausible multi-step pathway involves:

  • Formation of the Spirocyclic Core: Cyclopropanation of a piperazine derivative via [2+1] cycloaddition or ring-closing metathesis.

  • Oxadiazole Ring Construction: Cyclocondensation of an amidoxime intermediate with a chlorophenyl-substituted carboxylic acid derivative under dehydrating conditions.

  • Coupling Reactions: Linking the spirocyclic amine to the oxadiazole ring through nucleophilic substitution or metal-catalyzed cross-coupling.

Critical challenges include managing steric hindrance during spirocycle formation and ensuring regioselectivity in oxadiazole synthesis. Characterization typically employs 1H^1\text{H}-NMR, 13C^{13}\text{C}-NMR, and IR spectroscopy to confirm bicyclic topology and substituent orientation .

Comparative Analysis with Structural Analogs

The compound’s uniqueness emerges when contrasted with related molecules:

CompoundKey Structural FeatureBiological Activity (Reported)
1-[3-(4-Chlorophenyl)-...Para-chlorophenyl substitutionReduced antimicrobial potency
Piperazine-oxadiazole hybridsLinear piperazine backboneHigher metabolic instability
Spiro-thiazolidinonesThiazolidinone instead of oxadiazoleAntidiabetic activity

This compound’s spirocyclic framework likely improves metabolic stability compared to linear analogs, while the oxadiazole ring augments π-stacking capacity for target engagement .

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